1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and a mercapto group attached to a phenyl ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-mercaptophenol and 1-chloropropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include oxidative stress pathways, apoptosis, and cell signaling.
Comparison with Similar Compounds
1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one can be compared with other similar compounds:
Properties
Molecular Formula |
C9H8ClIOS |
---|---|
Molecular Weight |
326.58 g/mol |
IUPAC Name |
1-chloro-1-(4-iodo-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,1H3 |
InChI Key |
RQLWBDZMECHIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)I)S)Cl |
Origin of Product |
United States |
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